molecular formula C23H20FN3O3S B2673612 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide CAS No. 941900-98-7

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide

Cat. No.: B2673612
CAS No.: 941900-98-7
M. Wt: 437.49
InChI Key: YUCKGZHJCVKTFG-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide is a complex organic compound that features a benzimidazole moiety and a fluorobenzenesulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the fluorobenzenesulfonyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide
  • N-(1H-Benzimidazol-2-ylmethyl)-3-methylbenzamide

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide is unique due to the presence of both the benzimidazole and fluorobenzenesulfonyl groups, which confer distinct chemical and biological properties. This combination allows for enhanced binding interactions and potential therapeutic effects compared to similar compounds .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c24-17-10-12-19(13-11-17)31(29,30)14-4-9-22(28)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)27-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCKGZHJCVKTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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